1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S2/c1-11-4-5-14(22-11)13(21-2)10-16-15(18)12-6-8-17(9-7-12)23(3,19)20/h4-5,12-13H,6-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTGFEAPVCFDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2CCN(CC2)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Methanesulfonyl Group: This step often involves sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, using thiophene boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The piperidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy and thiophene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
Uniqueness
1-METHANESULFONYL-N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications and applications in various fields.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-methanesulfonyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]piperidine-4-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires attention to:
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Reagent selection : Use sodium triacetoxylborohydride for reductive amination steps to minimize side reactions .
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Solvent systems : Dichloroethane or THF under inert atmospheres improves reaction homogeneity .
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Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) and trituration with diethyl ether enhance purity .
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Catalysts : Potassium carbonate in acetone or propionyl chloride under basic conditions accelerates coupling reactions .
Table 1: Example Reaction Parameters
Step Reagents/Conditions Yield (%) Purity (HPLC) Amidation Propionyl chloride, DCM, 0°C 78 95% Sulfonylation Methanesulfonyl chloride, K₂CO₃, acetone 85 98%
Q. How should researchers handle contradictory data in biological activity assays for this compound?
- Methodological Answer :
- Replicate assays : Conduct triplicate experiments with independent batches to rule out synthesis variability .
- Control variables : Standardize cell lines, assay buffers (e.g., pH 4.6 sodium acetate buffer), and incubation times .
- Statistical analysis : Use ANOVA or Bayesian inference to identify outliers and validate significance thresholds .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing and reactions .
- Storage : Store at –20°C in amber vials to prevent degradation; monitor for sulfonamide bond hydrolysis via HPLC .
- Spill management : Neutralize with activated carbon and dispose via hazardous waste channels .
Advanced Research Questions
Q. What methodological approaches are recommended for establishing structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
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Systematic substitution : Modify the piperidine ring (e.g., 4-cyano or 4-methoxy substitutions) and assess binding affinity changes .
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Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin receptors .
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Biological testing : Screen derivatives against in vitro models (e.g., HEK293 cells expressing GPCRs) .
Table 2: SAR Analysis of Key Derivatives
Derivative Substituent IC₅₀ (nM) Target A 4-Cyano 12 ± 2 5-HT₂A B 4-Methoxy 45 ± 5 σ₁ Receptor
Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities in target interaction studies?
- Methodological Answer :
- Validate force fields : Compare AMBER vs. CHARMM parameters for ligand-receptor dynamics .
- Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
- Experimental validation : Use SPR (surface plasmon resonance) to measure on/off rates and reconcile with docking scores .
Q. What strategies are effective for analyzing degradation pathways under accelerated stability testing?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions .
- Analytical tools : LC-MS/MS to identify degradants (e.g., sulfonic acid derivatives from hydrolysis) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Methodological Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
